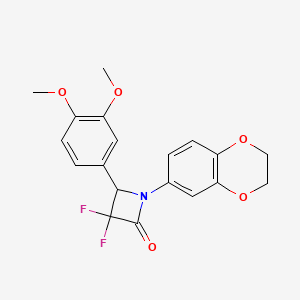
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a synthetic organic compound with notable significance in various scientific research fields. This compound consists of a triazole ring, a fluorinated methylphenyl group, a piperidine ring, and a dimethylbenzamide group, which together form a complex structure with potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide typically involves several steps:
Synthesis of Intermediate Compounds: : The initial step usually involves the creation of intermediate compounds, such as the fluorinated methylphenyl triazole and the piperidinyl dimethylbenzamide.
Coupling Reactions: : The intermediate compounds are then subjected to coupling reactions under controlled conditions to form the final compound. The coupling reaction often involves the use of specific catalysts to facilitate the bond formation.
Purification: : The final product undergoes purification processes, such as recrystallization or chromatography, to achieve the desired purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques. Continuous flow reactors and automated systems can optimize reaction conditions, minimize waste, and enhance yield. The industrial methods focus on maintaining consistency, quality control, and efficient use of resources.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, leading to the formation of different oxidized derivatives.
Reduction: : It can be reduced under specific conditions to yield different reduced forms.
Substitution: : The fluorinated group or other substituents might be replaced by various reagents, resulting in new derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.
Reduction: : Reduction reactions often use reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Halogenation or amination reagents are frequently used for substitution reactions.
Major Products
The reactions can lead to a variety of products depending on the type and conditions of the reaction. Oxidation may yield hydroxylated derivatives, while reduction might produce simpler hydrocarbon structures. Substitution reactions could generate a range of functionalized products with altered properties.
Applications De Recherche Scientifique
This compound has several applications across diverse fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Medicine: : Exploration of its effects as a pharmacological agent, possibly targeting specific receptors or enzymes.
Industry: : Utility in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism by which this compound exerts its effects can vary depending on the context of its use:
Receptors: : It might interact with specific receptors on cell membranes, modulating their activity.
Enzymatic Pathways: : Could act as an inhibitor or activator of certain enzymes, influencing metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
Uniqueness and Similar Compounds
Compared to similar compounds, N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide stands out due to its specific structural attributes, such as the combination of a triazole ring with fluorinated and dimethylated phenyl groups. Similar compounds might include:
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide: : Differing only in the methyl group on the phenyl ring.
N-(1-(1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide: : Lacking the fluorine atom in the phenyl ring.
Propriétés
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c1-15-4-5-18(12-16(15)2)23(31)26-19-8-10-29(11-9-19)24(32)22-14-30(28-27-22)20-6-7-21(25)17(3)13-20/h4-7,12-14,19H,8-11H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODRDNOVGDJYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate](/img/structure/B2658213.png)


![3,6-Dichloro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2658216.png)
![3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2658218.png)

![N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2658220.png)
![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)

![N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2658225.png)
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)
![3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2658230.png)
![ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate](/img/structure/B2658231.png)

